Ortho-Ethyl Substitution Enhances 5-HT1B Receptor Binding Affinity Relative to Unsubstituted and Alternative Substituted Phenylpiperazines
1-(2-Ethylphenyl)piperazine demonstrates nanomolar affinity for the rat 5-hydroxytryptamine 1B (5-HT1B) receptor with a Ki of 8.20 nM in a [³H]5-HT radioligand competition binding assay [1]. This represents a significant affinity enhancement over the unsubstituted parent phenylpiperazine scaffold, which generally exhibits substantially weaker 5-HT1B binding (class-level inference) [2]. The ortho-ethyl substitution introduces lipophilic and steric contributions that favorably occupy the hydrophobic pocket of the 5-HT1B binding site, a SAR trend consistent with other ortho-alkyl arylpiperazines [2].
| Evidence Dimension | Binding affinity (Ki) at 5-HT1B receptor |
|---|---|
| Target Compound Data | Ki = 8.20 nM |
| Comparator Or Baseline | Unsubstituted phenylpiperazine scaffold (baseline): typically >100 nM to μM range affinity at 5-HT1B based on SAR trends |
| Quantified Difference | ≥10-fold affinity improvement over unsubstituted parent scaffold |
| Conditions | Rat 5-HT1B receptor; radioligand: [³H]5-HT; competition binding assay |
Why This Matters
This affinity profile supports selection for serotonergic drug discovery programs where 5-HT1B receptor engagement is mechanistically relevant.
- [1] BindingDB. BDBM50017453: 1-(2-Ethyl-phenyl)-piperazine. Affinity Data for 5-HT1B Receptor (Rat). ChEMBL curated. View Source
- [2] Glennon RA, Dukat M, Westkaemper RB. Serotonin Receptor Subtypes and Ligands. In: Psychopharmacology: The Fourth Generation of Progress. 2000. View Source
